molecular formula C12H10ClNO2 B10840908 2-(2-Aminophenoxy)-5-chlorophenol CAS No. 832734-14-2

2-(2-Aminophenoxy)-5-chlorophenol

Cat. No.: B10840908
CAS No.: 832734-14-2
M. Wt: 235.66 g/mol
InChI Key: HJXYQHRZHJFAGC-UHFFFAOYSA-N
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Description

The compound 2-(2-aminophenoxy)-5-chlorophenol is a bifunctional aromatic molecule featuring a central ether linkage (-O-) connecting two phenol-derived rings. This compound contains two aromatic rings: one substituted with an amino (-NH₂) group at position 2 and a chlorine at position 4, and the other with a chlorine at position 5 and a hydroxyl (-OH) group at position 2. The structure is stabilized by hydrogen bonding between the hydroxyl and amino groups, as inferred from its SMILES notation (Nc1cc(Cl)ccc1Oc2ccc(Cl)cc2O) .

Properties

CAS No.

832734-14-2

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

2-(2-aminophenoxy)-5-chlorophenol

InChI

InChI=1S/C12H10ClNO2/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7,15H,14H2

InChI Key

HJXYQHRZHJFAGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-hydroxyphenoxy)benzenaminium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions or amines are used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic aromatic substitution can produce phenols or amines .

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-hydroxyphenoxy)benzenaminium involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as enoyl-acyl carrier protein reductase, which is involved in fatty acid biosynthesis . This inhibition can disrupt essential metabolic pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

(i) Amino and Hydroxyl Groups

  • FB4: The -NH₂ and -OH groups enable hydrogen bonding, enhancing solubility and interaction with biological targets.
  • 5-Amino-2-chlorophenol: Simpler structure lacks an ether linkage, limiting its application to intermediates in organic synthesis .

(ii) Metal-Binding Capacity

  • BrcOH Schiff base: The imine group facilitates coordination with transition metals (Ni, Pd, Pt), yielding complexes with 73–91% synthesis yields and notable antibacterial activity (e.g., against E. coli and S. aureus) .
  • FB4: No evidence of metal coordination, suggesting divergent applications compared to Schiff bases.

(iii) Antimalarial Activity

  • FB4 lacks analogous functional groups, underscoring the importance of heterocyclic moieties in antimalarial design.

Crystallographic and Spectroscopic Insights

  • BrcOH metal complexes : X-ray diffraction studies reveal octahedral geometry around metal centers, with hydrogen bonding (N⁺-H···O⁻) stabilizing the crystal lattice .

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